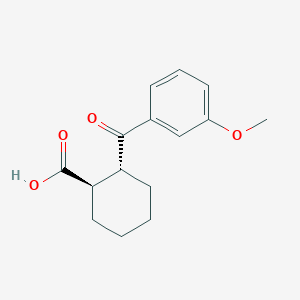
4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile, also known as 4-O-TFPB, is an organic compound that is used in various scientific research applications. It is a colorless liquid with a low boiling point and a pungent odor. 4-O-TFPB is a versatile compound that has been used in a variety of laboratory experiments and studies, ranging from biochemical and physiological studies to synthetic organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 4-bromo-4-(4-trifluoromethylphenyl)butyronitrile and 4-trifluoromethylphenylbutyric acid. It has also been used in the synthesis of various pharmaceuticals, such as quinolones, sulfonamides, and thiazolidinediones. Additionally, 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile has been used in the study of biochemical and physiological processes, such as protein folding, enzyme activity, and receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile is not fully understood. However, it is believed that it acts as a non-specific inhibitor of enzymes, such as proteases and phosphatases. Additionally, it is thought to bind to and modulate the activity of various receptors, such as G-protein coupled receptors and ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile are not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as proteases and phosphatases. Additionally, it has been shown to modulate the activity of various receptors, such as G-protein coupled receptors and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a versatile compound that can be used in a variety of laboratory experiments and studies. The main limitation is that the mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on biochemical and physiological processes.
Zukünftige Richtungen
There are several potential future directions for 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile research. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to better understand the mechanism of action of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile. Additionally, further research could be done to develop more efficient synthesis methods for 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile. Finally, further research could be done to explore the potential applications of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile in the pharmaceutical industry.
Synthesemethoden
4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile can be synthesized in a variety of ways. One method involves the reaction of 4-bromo-4-(4-trifluoromethylphenyl)butyronitrile with potassium hydroxide in aqueous dimethyl sulfoxide (DMSO). The resulting product is then purified via column chromatography. Another method involves the reaction of 4-trifluoromethylphenylbutyric acid with 1-bromobutane in the presence of catalytic amounts of sulfuric acid and sodium hypophosphite. The resulting product is then purified via column chromatography.
Eigenschaften
IUPAC Name |
4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-5-3-8(4-6-9)10(16)2-1-7-15/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUOVUPYSQJDRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642278 |
Source


|
| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile | |
CAS RN |
898783-70-5 |
Source


|
| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)
![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)